7-(2,3-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-(2,3-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a thienopyridine core, which is known for its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with a thienopyridine derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(2,3-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in chloroform.
Major Products Formed
Oxidation: Oxidized thienopyridine derivatives.
Reduction: Reduced thienopyridine derivatives.
Substitution: Halogenated thienopyridine derivatives.
Scientific Research Applications
7-(2,3-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-(2,3-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.
6,7-dihydro-5H-cyclopenta[b]pyridine derivatives: Used as corrosion inhibitors and in other industrial applications.
Uniqueness
7-(2,3-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one stands out due to its unique thienopyridine core, which imparts specific biological activities and synthetic versatility
Properties
Molecular Formula |
C15H15NO3S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
7-(2,3-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H15NO3S/c1-18-12-5-3-4-9(14(12)19-2)10-8-13(17)16-11-6-7-20-15(10)11/h3-7,10H,8H2,1-2H3,(H,16,17) |
InChI Key |
KFECWIZFMNJZCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2SC=C3 |
Origin of Product |
United States |
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